Sephin1Hydrochloride

Description

Integrated Stress Response Modulation via Eukaryotic Initiation Factor 2 Alpha Phosphorylation Dynamics

Sephin1 hydrochloride exerts its primary effects by prolonging phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a master regulator of the integrated stress response (ISR). Under endoplasmic reticulum (ER) stress, sensor kinases such as protein kinase R-like endoplasmic reticulum kinase (PERK) phosphorylate eIF2α at serine 51, leading to transient attenuation of global protein synthesis while promoting translation of stress-adaptive transcripts like activating transcription factor 4 (ATF4).

In vitro studies demonstrate that Sephin1 enhances eIF2α phosphorylation in oligodendrocyte precursor cells exposed to thapsigargin (an ER stress inducer) or interferon-gamma (IFN-γ). Quantitative immunoblotting revealed a 2.3-fold increase in phosphorylated eIF2α (p-eIF2α) levels at 8 hours post-treatment compared to stress-only controls. This prolonged phosphorylation delays the resolution of translational repression, allowing sustained expression of cytoprotective proteins. However, kinase shut-off experiments in Chinese hamster ovary cells showed no direct inhibition of eIF2α dephosphorylation rates, suggesting Sephin1’s effects may involve alternative regulatory nodes.

Growth Arrest and DNA Damage-Inducible Protein 34-Protein Phosphatase 1 Complex Inhibition and Protein Phosphatase Regulation

Initial hypotheses posited that Sephin1 selectively disrupts the interaction between protein phosphatase 1 catalytic subunit (PP1c) and its regulatory subunit PPP1R15A (also known as GADD34), thereby preventing eIF2α dephosphorylation. However, in vitro reconstitution assays using purified PP1c, GADD34, and actin demonstrated no direct inhibition of phosphatase activity, even at 50 μM Sephin1 concentrations.

Contradicting earlier models, CRISPR-Cas9 knockout studies in Ppp1r15a-deficient cells revealed that Sephin1 retains its ability to suppress ER stress markers like X-box binding protein 1 spliced form (XBP1s) and C/EBP homologous protein (CHOP). This implies the existence of PP1c-independent mechanisms. Recent work identifies an alternative target: Sephin1 inhibits protein phosphatase 2A (PP2A) holoenzyme assembly by disrupting interactions between the PP2A catalytic subunit and its B55δ regulatory subunit. This PP2A inhibition leads to sustained phosphorylation of AMP-activated protein kinase (AMPK) at threonine 172, which phosphorylates CHOP at serine 30, targeting it for ubiquitin-proteasome degradation.

Cross-Talk Between Unfolded Protein Response Pathways and Integrated Stress Response Amplification

Sephin1 exhibits bidirectional modulation of unfolded protein response (UPR) pathways. While prolonging the PERK-eIF2α-ATF4 arm of the ISR, it concurrently suppresses the inositol-requiring enzyme 1 alpha (IRE1α)-XBP1s axis. In tunicamycin-treated renal tubular cells, Sephin1 reduced XBP1s levels by 62% compared to untreated stressed controls, independent of PPP1R15A status. This divergence suggests compartmentalized regulation of UPR branches.

The compound also amplifies stress adaptation through ATF4-mediated upregulation of antioxidant genes. Microarray analysis in prion-infected neuronal cells showed a 3.1-fold increase in heme oxygenase 1 (HMOX1) expression and 2.4-fold induction of glutathione synthetase (GSS) following Sephin1 treatment. These effects correlate with reduced protein misfolding, as evidenced by a 75% decrease in detergent-insoluble prion protein aggregates.

Calcium Homeostasis Modulation in Neuronal Excitotoxicity

Sephin1 indirectly stabilizes neuronal calcium dynamics by attenuating ER stress-induced calcium leakage. In thapsigargin-treated oligodendrocytes, co-administration of Sephin1 reduced cytosolic calcium spikes by 41% compared to thapsigargin alone, as measured by Fura-2 AM ratiometric imaging. This stabilization arises from two mechanisms:

- Enhanced sarco/endoplasmic reticulum calcium ATPase (SERCA) activity via PERK-dependent phosphorylation of stromal interaction molecule 1 (STIM1)

- PP2A inhibition-mediated preservation of phosphorylated calcium/calmodulin-dependent protein kinase II (CaMKII), which maintains voltage-gated calcium channel inactivation

In excitotoxicity models, Sephin1 pretreatment reduced NMDA receptor-mediated calcium influx by 33%, correlating with improved neuronal viability in hippocampal slice cultures.

Properties

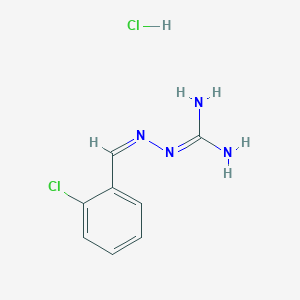

Molecular Formula |

C8H10Cl2N4 |

|---|---|

Molecular Weight |

233.09 g/mol |

IUPAC Name |

2-[(Z)-(2-chlorophenyl)methylideneamino]guanidine;hydrochloride |

InChI |

InChI=1S/C8H9ClN4.ClH/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;/h1-5H,(H4,10,11,13);1H/b12-5-; |

InChI Key |

JVYSPIAJJZIYGP-UHPXVVQNSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\N=C(N)N)Cl.Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C=NN=C(N)N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The preparation of Sephin1Hydrochloride involves the selective inhibition of stress-induced PPP1R15A, a regulatory subunit of protein phosphatase 1 that regulates stress-induced eIF2α . The compound is synthesized by treating cells with 5μm this compound for 6 hours, which specifically disrupts the PPP1R15A-PP1c complex without affecting the PPP115B-PP1c complex . Industrial production methods involve the administration of this compound orally to mice at doses of 1-5mg/kg, exhibiting no adverse effects on rotarod performances, total body weight gain, or memory .

Chemical Reactions Analysis

Sephin1Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include tunicamycin treatment and stress conditions that induce phosphorylation of eIF2α . The major products formed from these reactions include phosphorylated eIF2α and the disruption of the PPP1R15A-PP1c complex .

Scientific Research Applications

Neuroprotection in Multiple Sclerosis

Sephin1 has shown promise in protecting oligodendrocytes, the myelinating cells in the central nervous system, from inflammatory damage associated with multiple sclerosis. A study demonstrated that Sephin1 prolonged eIF2α phosphorylation in stressed oligodendrocyte cultures, thereby enhancing their survival during inflammatory stress. In a mouse model of multiple sclerosis, Sephin1 treatment delayed the onset of clinical symptoms and reduced both oligodendrocyte loss and T cell infiltration in the central nervous system .

Excitotoxicity Protection

In another study, Sephin1 was found to protect neurons against excitotoxicity induced by N-methyl-D-aspartic acid (NMDA), a process linked to various neurodegenerative conditions. The compound effectively inhibited NMDA-induced neuronal death without adversely affecting the α2-adrenergic system, distinguishing it from similar compounds like guanabenz. This selective action suggests that Sephin1 could be a valuable therapeutic tool for conditions characterized by excitotoxic neuronal loss .

Table 1: Summary of Key Findings Related to Sephin1

Potential Therapeutic Implications

The findings from these studies suggest several therapeutic implications for Sephin1:

- Combination Therapies : Sephin1 has shown additive benefits when used alongside existing multiple sclerosis treatments like interferon β, indicating its potential role in combination therapies for enhanced efficacy .

- Neuroprotective Strategies : Its ability to prolong the integrated stress response may provide a novel approach to developing neuroprotective strategies against various neurodegenerative diseases.

Mechanism of Action

Sephin1Hydrochloride exerts its effects by inhibiting the dephosphorylation of eIF2α, thereby enhancing the integrated stress response . The compound targets the PPP1R15A-PP1c complex, disrupting its formation and prolonging the phosphorylation of eIF2α . This mechanism reduces protein synthesis and prevents the accumulation of misfolded proteins in the endoplasmic reticulum .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Targets and Mechanisms

Antiviral Efficacy

- Sephin1: hRSV: 30-fold replication inhibition at 50 µM (HEK293T cells) . Measles Virus: 10-fold inhibition at 40 µM . Adenovirus: 4-fold inhibition at 50 µM (HEK293 cells) . Limitations: Inactive against influenza A (H1N1/H7N1) and Japanese encephalitis virus .

- Salubrinal: Limited broad-spectrum antiviral activity; primarily studied in ER stress models .

- Guanabenz: Overlaps with Sephin1’s antiviral profile but complicates by adrenoceptor-mediated side effects .

Research Controversies and Unresolved Questions

- Mechanistic Discrepancies : Some studies report Sephin1’s antiviral effects are independent of GADD34 inhibition, suggesting alternative pathways (e.g., PKR activation) .

- Dose-Dependent Variability : Higher doses (>50 µM) show cytotoxicity in prolonged treatments, necessitating optimized dosing regimens .

- ASIC3 Modulation : Recent evidence identifies Sephin1 as an allosteric modulator of acid-sensing ion channel 3 (ASIC3), expanding its therapeutic scope beyond ISR .

Q & A

Q. What is the molecular mechanism by which Sephin1 Hydrochloride modulates the integrated stress response (ISR) in oligodendrocytes?

Sephin1 selectively inhibits GADD34, a stress-induced regulatory subunit of the protein phosphatase 1 complex, thereby preventing eIF2α dephosphorylation. Prolonged eIF2α phosphorylation sustains the ISR, enhancing cellular resilience to inflammatory stress. Experimental validation includes immunoblotting for phosphorylated eIF2α in primary oligodendrocyte cultures exposed to inflammatory mediators .

Q. What experimental models are most appropriate for studying Sephin1 Hydrochloride’s neuroprotective effects?

Primary oligodendrocyte cultures subjected to inflammatory stressors (e.g., cytokines like TNF-α) and in vivo models such as experimental autoimmune encephalomyelitis (EAE) in mice are standard. These models allow assessment of clinical symptom onset, oligodendrocyte survival, and CNS T-cell infiltration. Ensure replication across multiple biological replicates to account for variability .

Q. How should researchers design dose-response experiments for Sephin1 Hydrochloride to optimize therapeutic efficacy?

Use a tiered dosing regimen in preclinical models (e.g., 5–50 mg/kg in mice) with staggered administration timelines. Monitor eIF2α phosphorylation kinetics via Western blot and correlate with functional outcomes (e.g., delayed EAE symptom onset). Include vehicle controls and blinded assessments to minimize bias .

Advanced Research Questions

Q. How can contradictory findings between Sephin1 Hydrochloride’s efficacy in wild-type versus GADD34 mutant mice be reconciled?

In GADD34 mutant mice, Sephin1 provides no additional benefit, confirming its mechanism via GADD34 inhibition. To address contradictions, compare ISR activation thresholds and stressor types (e.g., inflammatory vs. metabolic). Perform transcriptomic profiling to identify compensatory pathways in mutant models .

Q. What methodological considerations are critical when combining Sephin1 Hydrochloride with first-line therapies like interferon-β?

Assess additive or synergistic effects by co-administering Sephin1 and interferon-β in EAE models. Use factorial experimental designs to isolate interaction effects. Measure combined impacts on ISR markers (e.g., ATF4, CHOP) and clinical outcomes. Validate findings with pharmacokinetic studies to rule out drug-drug interactions .

Q. How can researchers ensure reproducibility when quantifying Sephin1 Hydrochloride’s impact on CNS inflammation?

Standardize protocols for tissue processing (e.g., spinal cord sectioning thickness) and immunohistochemical staining (e.g., anti-CD3 for T-cell infiltration). Use automated image analysis software to minimize observer bias. Report detailed statistical methods, including effect sizes and confidence intervals, in line with guidelines for preclinical research .

Q. What strategies are recommended for resolving discrepancies in Sephin1 Hydrochloride’s therapeutic window across different stress models?

Conduct comparative studies using standardized stress paradigms (e.g., ER stress inducers vs. cytokine exposure). Employ multi-omics approaches (proteomics, metabolomics) to identify context-dependent ISR modulation. Validate findings with genetic knockdown/rescue experiments targeting ISR components .

Methodological Guidance

-

Experimental Design :

-

Data Analysis :

-

Reporting Standards :

- Adhere to ARRIVE guidelines for preclinical studies.

- Disclose all experimental parameters (e.g., stressor concentrations, animal husbandry conditions) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.